2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[3-Cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a 4-methoxyphenyl group at position 4, a cyano group at position 3, and a sulfanyl-linked N-phenylacetamide moiety at position 2. Its molecular formula is C₂₁H₁₈N₄O₃S, with a molar mass of 406.46 g/mol (estimated based on analogous structures) . Key structural attributes include:
- Tetrahydropyridinone ring: Provides rigidity and hydrogen-bonding capacity via the carbonyl oxygen.
- 4-Methoxyphenyl substituent: Enhances lipophilicity and influences electronic properties through resonance effects.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-16-9-7-14(8-10-16)17-11-19(25)24-21(18(17)12-22)28-13-20(26)23-15-5-3-2-4-6-15/h2-10,17H,11,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXZVZYLCBXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using different techniques such as stirring without solvent at room temperature or at elevated temperatures, and fusion methods . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the cyano and methoxyphenyl groups allows for oxidation reactions under specific conditions.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of different derivatives.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Methoxy positional isomerism : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to 3-methoxyphenyl analogs due to reduced steric hindrance .
- Electron-withdrawing groups : The trifluoromethyl (CF₃) substituent in increases lipophilicity (logP ↑) but may reduce metabolic stability.
- Biological relevance : Bromine and chlorophenyl derivatives (e.g., ) show enhanced bioactivity, suggesting halogenation is a critical modulator of target affinity.
Biological Activity
The compound 2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide (CAS: 361159-83-3) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a tetrahydropyridine moiety, a cyano group, and various aromatic substituents. Its molecular formula is , with a molar mass of 393.46 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molar Mass | 393.46 g/mol |
| Density | 1.33±0.1 g/cm³ (Predicted) |
| Boiling Point | 696.4±55.0 °C (Predicted) |
| pKa | 11.35±0.70 (Predicted) |
The compound's structural uniqueness is attributed to the presence of both sulfur and nitrogen atoms within its framework, which may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets in biological systems. Research suggests that it may function as an enzyme inhibitor , particularly affecting pathways related to inflammation and cancer progression.
Potential Biological Activities:
- Anticancer Activity : Compounds similar to this compound have shown promising anticancer properties in various studies by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against a range of pathogens, suggesting potential application in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds with similar structures or functional groups:
- A study by Hsieh et al. (2012) reported that phenoxy-N-arylacetamide derivatives exhibited significant anti-diabetic activities, indicating potential metabolic benefits of compounds like the one .
- Rani et al. (2014) highlighted the analgesic and anti-inflammatory properties of related compounds, supporting the hypothesis that this compound could also possess these activities .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various tetrahydropyridine derivatives | Induction of apoptosis in cancer cell lines |
| Anti-inflammatory | Phenoxy-N-arylacetamides | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Phenoxy derivatives | Significant inhibition against bacterial strains |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for success?
The compound can be synthesized via substitution and condensation reactions. For example:
- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the sulfanyl group .
- Condensation : Use cyanoacetic acid and aniline derivatives with condensing agents (e.g., DCC or EDC) to form the acetamide moiety . Key factors include pH control during substitution (alkaline for nucleophilic attack) and inert atmospheres to prevent cyano-group hydrolysis .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions, IR for carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
- X-ray crystallography : Use SHELXL for refinement, focusing on resolving disorder in the tetrahydropyridinone ring. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice .
Q. What primary biological assays are recommended for initial activity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example:
- Use a central composite design to map the effect of temperature (80–120°C) and solvent (DMF vs. THF) on yield.
- Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., condensation) .
Q. How should contradictory crystallographic data (e.g., twinning or disorder) be resolved?
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
- Disorder refinement : Split occupancy for overlapping atoms (e.g., the tetrahydropyridinone ring) and apply restraints to bond lengths/angles .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?
- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects.
- In vitro testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or VEGFR) to quantify potency changes .
Q. Which computational methods predict binding modes and stability in biological systems?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating the methoxyphenyl group).
- MD simulations : Simulate solvated systems (CHARMM force field) to assess conformational stability of the sulfanyl-acetamide linker .
Q. How can instability issues in biological assays (e.g., hydrolysis) be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
